molecular formula C17H22N2O2 B2660524 N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide CAS No. 941956-84-9

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide

Cat. No. B2660524
M. Wt: 286.375
InChI Key: XWDWOIKPHSFIGJ-UHFFFAOYSA-N
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Description

“N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The compound is part of a class of organic compounds known as phenylpyrrolidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring .


Synthesis Analysis

The synthesis of compounds similar to “N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide” has been reported in the literature. For instance, the synthesis of 5-Methyl-4-(3-(2-oxopyrrolidin-1-yl)propyl)-2,4-dihydro-3H-1,2,4-triazol-3-one was achieved and characterized by X-ray, FTIR, and NMR spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of “N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide” is likely to be influenced by the pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .

Scientific Research Applications

Antitumor Activity

Field

Oncology

Application

This compound has shown potential in the treatment of cancer. Specifically, it has demonstrated significant growth inhibition in seven human solid tumor and a human leukemia HL-60 cell lines .

Method

The compound was synthesized and evaluated for its growth inhibition in various human solid tumor and leukemia cell lines .

Results

Compound IVa showed more activity than the other compounds and the positive control temozolomide. In the presence of 40 μg/mL of IVa, the survival rate of all tested tumor cells was less than 10% .

Synthesis of Pyrrole-3-Carboxylic Acid Phenylamide

Field

Organic Chemistry

Application

The compound is used in the synthesis of pyrrole-3-carboxylic acid phenylamide, a substructure central to remarkably successful drugs like Atorvastatin and Sunitinib .

Method

The compound was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide .

Results

High yield and operational simplicity are the main features of the presented synthetic procedure .

Pyrrolidine in Drug Discovery

Field

Medicinal Chemistry

Method

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, are used in the synthesis of bioactive molecules .

Results

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Synthesis of Fluorinated Derivative of Sigma-1 Receptor Modulator E1R

Application

The compound is used in the synthesis of a fluorinated derivative of sigma-1 receptor modulator E1R .

Method

The ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one .

Results

Catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with elimination of the hydroxy group leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one .

Future Directions

The pyrrolidine ring, a key component of “N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide”, is a versatile scaffold in drug discovery. It’s expected that future research will continue to explore the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-12-11-14(18-17(21)13-5-2-3-6-13)8-9-15(12)19-10-4-7-16(19)20/h8-9,11,13H,2-7,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDWOIKPHSFIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2CCCC2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide

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